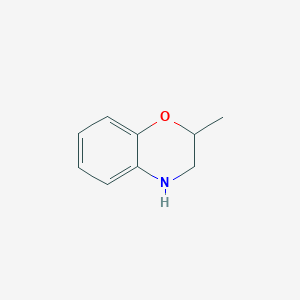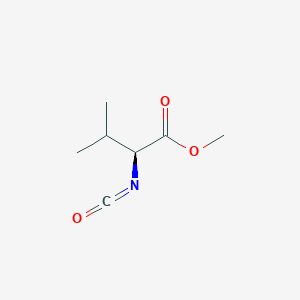![molecular formula C21H26BrNO2 B1310541 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide CAS No. 171429-39-3](/img/structure/B1310541.png)
3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide is a quaternary ammonium salt belonging to the class of cyanine dyes. These dyes are known for their vibrant colors and are widely used in various scientific applications, particularly in the field of fluorescence spectroscopy. The compound is characterized by its unique structure, which includes a benz[e]indolium core with a carboxypentyl side chain and trimethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide typically involves the alkylation of 2,3,3-trimethylindolenine with 6-bromohexanoic acid. The reaction is carried out in a solvent such as 1,2-dichlorobenzene and heated at elevated temperatures (e.g., 110°C) for several hours . The product is then purified through crystallization or column chromatography.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using microwave-assisted techniques to reduce reaction times and improve yields. This method involves heating the reactants in a microwave reactor, which allows for precise control of reaction conditions and efficient energy usage .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Condensation Reactions: The compound can react with aldehydes or ketones to form cyanine dyes.
Common Reagents and Conditions:
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Condensation Agents: Such as bisaldehydes or bisimines for forming cyanine dyes.
Major Products:
Substituted Indolium Salts: Resulting from nucleophilic substitution.
Cyanine Dyes: Formed through condensation reactions with aldehydes or ketones
Applications De Recherche Scientifique
3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Fluorescent Probes: Used in DNA sequencing, immunoassays, and cell imaging.
Biological Staining: Employed in staining tissues and cells for microscopy.
Photodynamic Therapy: Investigated for its potential in cancer treatment due to its ability to generate reactive oxygen species upon light activation
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, the electrons in the molecule are excited to a higher energy state. Upon returning to the ground state, the molecule emits light, which can be detected and measured. This property makes it useful as a fluorescent probe in various biological and chemical assays .
Comparaison Avec Des Composés Similaires
- 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide
- 1-(5-Carboxypentyl)-2,3,3-trimethylbenz[e]indolium iodide
- Sodium Salt of 1-(5-carboxypentyl)-2,3,3-trimethyl-5-sulphoindolium Bromide
Uniqueness: 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide is unique due to its specific structural configuration, which imparts distinct photophysical properties. Its ability to form stable fluorescent conjugates makes it particularly valuable in applications requiring high sensitivity and specificity .
Propriétés
IUPAC Name |
6-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)hexanoic acid;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2.BrH/c1-15-21(2,3)20-17-10-7-6-9-16(17)12-13-18(20)22(15)14-8-4-5-11-19(23)24;/h6-7,9-10,12-13H,4-5,8,11,14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXHHAQBMIWSEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCCC(=O)O.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446257 |
Source


|
| Record name | 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171429-39-3 |
Source


|
| Record name | 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)

